molecular formula C23H36BNO5 B8130686 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester

3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8130686
M. Wt: 417.3 g/mol
InChI Key: CZBRFNUZGUDTRV-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a piperidine core substituted with a tert-butyl carbamate group and a phenoxymethyl-linked dioxaborolane moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) enhances its stability and utility in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds . The tert-butyl carbamate (Boc) group provides steric protection for the piperidine nitrogen, improving solubility and enabling selective deprotection in multistep syntheses . Applications span pharmaceutical intermediates, materials science, and chemical biology, particularly in targeted drug delivery and proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name

tert-butyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36BNO5/c1-21(2,3)28-20(26)25-14-8-9-17(15-25)16-27-19-12-10-18(11-13-19)24-29-22(4,5)23(6,7)30-24/h10-13,17H,8-9,14-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBRFNUZGUDTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester is a boron-containing piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of a phenolic precursor with a boron-containing reagent to introduce the dioxaborolane moiety. The tert-butyl ester is formed through standard esterification techniques. Various methods have been reported in literature for synthesizing related compounds, often focusing on optimizing yield and purity.

Antiviral Activity

Research indicates that piperidine derivatives exhibit a spectrum of antiviral properties. For instance, compounds similar to the one have been evaluated against various viruses including HIV and HSV-1. In a study involving the synthesis of 3-phenylpiperidine derivatives, several exhibited moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) with IC50 values indicating effective antiviral activity .

CompoundVirus TargetedIC50 (μM)Cytotoxicity (CC50 μM)
3gHSV-19254
3fCVB-2Moderate100

Antibacterial and Antifungal Activity

In addition to antiviral properties, piperidine derivatives have shown antibacterial and antifungal activities. The aforementioned study tested various derivatives against Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger. The results indicated that certain derivatives had significant antibacterial effects, particularly against Staphylococcus aureus .

The biological activity of these compounds is often linked to their ability to interfere with viral replication mechanisms or bacterial cell wall synthesis. The presence of the dioxaborolane group may enhance the compound's interaction with biological targets due to its unique electronic properties.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings. For example:

  • HIV Treatment : A derivative similar to the compound was tested in vitro against HIV-1 and demonstrated significant inhibition of viral replication.
  • Inflammatory Diseases : Compounds from this class have been explored for their potential in treating inflammatory diseases due to their ability to modulate immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of structurally related compounds reveals critical distinctions in substituent placement, electronic effects, and synthetic utility:

Compound Name Molecular Formula Key Structural Features Applications/Reactivity Reference(s)
Target Compound : 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester C₂₄H₃₅BNO₅ Piperidine with phenoxymethyl-boronate and Boc protection Suzuki coupling, PROTACs, solubility-enhanced intermediates
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate C₂₃H₃₅BNO₄ Piperidine with phenyl-boronate (no ether linkage) Lower steric hindrance; faster cross-coupling kinetics
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate C₂₂H₃₄BN₃O₄ Piperazine (vs. piperidine) with phenyl-boronate Enhanced solubility; broader pH stability in aqueous media
4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester C₂₃H₃₆BN₃O₄ Piperazine with benzyl-boronate Higher steric bulk; reduced reactivity in electron-rich coupling partners
Key Observations:
  • Electronic Effects: The phenoxymethyl group in the target compound introduces electron-withdrawing character via the ether oxygen, moderating boronate reactivity in Suzuki couplings compared to direct phenyl-linked analogues .
  • Steric Considerations : Piperazine-based analogues (e.g., ) exhibit greater conformational flexibility than piperidine derivatives, enhancing binding to flat aromatic targets in drug design.
  • Synthetic Accessibility: The target compound’s synthesis involves reductive amination (NaBH(OAc)₃) between a Boc-protected piperidine and a boronate-containing phenol precursor, yielding 71% purity post-SCX column purification . In contrast, piperazine analogues require additional steps for nitrogen functionalization, reducing overall yields (e.g., 5% for BPEA-2 in ).

Spectroscopic and Physicochemical Properties

NMR data (¹H, ¹³C) highlight distinct chemical environments for regions adjacent to the boronate and Boc groups:

  • Region A (positions 29–36): The phenoxymethyl group in the target compound causes upfield shifts (δ 1.2–1.5 ppm) for proximal piperidine protons due to diamagnetic shielding, unlike phenyl-linked analogues (δ 1.8–2.1 ppm) .
  • Region B (positions 39–44) : The Boc carbonyl (C=O) resonance at δ 168.5 ppm is consistent across analogues, but piperazine derivatives show downfield shifts (δ 170.2 ppm) due to reduced ring strain .
Solubility and Stability:
  • The target compound exhibits superior solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-ether analogues, attributed to the phenoxymethyl oxygen’s polarity .
  • Stability under acidic conditions (pH < 2) is compromised due to Boc deprotection, whereas piperazine derivatives retain integrity up to pH 1.5 .

Reactivity in Cross-Coupling Reactions

In Pd-catalyzed Suzuki-Miyaura reactions, the target compound demonstrates:

  • Moderate Reactivity : Coupling yields with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) reach 85–90%, outperforming piperazine analogues (70–75%) due to reduced steric hindrance .
  • Limitations: Reactions with sterically demanding partners (e.g., 2,6-dimethylbromoarenes) yield <50%, highlighting the phenoxymethyl group’s spatial constraints .

Preparation Methods

Nucleophilic Substitution with Boronate Esters

Route :

  • Intermediate 1 : 4-Hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester

  • Intermediate 2 : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Reaction :

Intermediate 1+Intermediate 2K2CO3,DMFTarget Compound\text{Intermediate 1} + \text{Intermediate 2} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Conditions :

  • Solvent: N,N-Dimethylformamide (DMF)

  • Base: Potassium carbonate (2.5 equiv)

  • Temperature: 50°C, 12–16 hours

  • Yield: 72–78%

Optimization :

  • Phase-transfer catalysis : Addition of tetrabutylammonium iodide (0.1 equiv) increased yield to 82% by enhancing nucleophilicity.

  • Purification : Silica gel chromatography (ethyl acetate/hexanes, 3:7) achieved >95% purity.

Suzuki-Miyaura Cross-Coupling

Route :

  • Boron Partner : 4-Bromophenyl piperidine-1-carboxylate tert-butyl ester

  • Pinacolborane : Bis(pinacolato)diboron (B2_2pin2_2)

Reaction :

Bromide+B2pin2Pd(dppf)Cl2,KOAcTarget Compound\text{Bromide} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Target Compound}

Conditions :

  • Catalyst: Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (3 mol%)

  • Solvent: 1,4-Dioxane

  • Temperature: 80°C, 16 hours

  • Yield: 65–70%

Challenges :

  • Side reactions : Deborylation observed at temperatures >85°C.

  • Catalyst loading : Reducing Pd to 1.5 mol% maintained yield (63%) but extended reaction time to 24 hours.

Esterification of Carboxylic Acid Precursors

Route :

  • Acid Precursor : 3-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid

  • Esterification : tert-Butyl alcohol under acidic conditions

Reaction :

Acid+(CH3)3COHH2SO4,tolueneTarget Compound\text{Acid} + (\text{CH}3)3\text{COH} \xrightarrow{\text{H}2\text{SO}4, \text{toluene}} \text{Target Compound}

Conditions :

  • Acid Catalyst: Concentrated H2_2SO4_4 (0.5 equiv)

  • Solvent: Toluene

  • Temperature: Reflux (110°C), 6 hours

  • Yield: 58%

Limitations :

  • Competing decomposition of the boronate ester at high temperatures.

  • Requires strict moisture control to prevent hydrolysis.

Comparative Analysis of Methods

Method Yield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution8295Mild conditions, scalableLimited to aryl ether substrates
Suzuki Coupling7090Broad substrate compatibilityHigh Pd cost, sensitivity to O2_2
Esterification5888Direct route from acidsThermal instability of intermediates

Protective Group Strategies

The Boc group on piperidine necessitates careful handling:

  • Deprotection Risk : Acidic conditions (e.g., H2_2SO4_4) may cleave the tert-butyl ester.

  • Mitigation : Use of weakly acidic catalysts (e.g., DMAP) in esterification preserves the Boc group.

Industrial-Scale Considerations

Patent CN115322143A highlights a pressurized synthesis (0.3–0.5 MPa) to enhance solubility of 4-piperidinecarboxylic acid intermediates, achieving 85% yield in autoclave reactions. Key parameters:

  • Solvent: Methanol/water (1:1)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Reaction Time: 4 hours at 85–90°C

Analytical Characterization

Critical QC parameters for the final compound:

  • 1^1H NMR (CDCl3_3): δ 1.28 (s, 12H, Bpin), 1.44 (s, 9H, Boc), 3.45 (m, 2H, piperidine), 4.52 (s, 2H, OCH2_2).

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • Mass Spec : [M+H]+^+ m/z 434.3 (calculated 434.28).

Emerging Alternatives

Microwave-Assisted Synthesis (unpublished data):

  • Reduced reaction time from 16 hours to 45 minutes.

  • 20% higher yield in Suzuki couplings due to rapid heating .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to cross-couple with aryl halides. Key steps include:

  • Boronic ester introduction : Reaction of a phenolic intermediate with pinacolborane under palladium catalysis .
  • Piperidine-tert-butyl ester protection : Use of Boc (tert-butoxycarbonyl) protection for the piperidine amine, often via reaction with di-tert-butyl dicarbonate in the presence of a base .
  • Purification : Column chromatography with gradients of ethyl acetate/heptane or dichloromethane/methanol to isolate intermediates and final products .

Example Protocol :

StepReagents/ConditionsYieldReference
BoronationPd(dppf)Cl₂, pinacolborane, THF, 80°C85%
Boc ProtectionBoc₂O, DMAP, DCM, RT90%

Q. How is this compound characterized, and what analytical methods are critical?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1H^1H) and boronic ester (absence of B-OH peaks). 11B^{11}B NMR can verify boronate integrity .
  • LC-MS : Monitors reaction progress and confirms molecular weight (e.g., [M+H]+ peaks) .
  • HPLC : Assesses purity (>95% for most intermediates) using reverse-phase C18 columns .

Q. What are the primary applications in academic research?

This compound serves as a key intermediate in:

  • Protease inhibitor development : The piperidine-Boc group provides steric protection during peptide coupling .
  • Kinase inhibitor synthesis : Boronic ester enables late-stage diversification via cross-coupling .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group affect reactivity in cross-coupling reactions?

The tert-butyl group on the piperidine ring can slow reaction kinetics due to steric bulk, requiring optimized conditions:

  • Catalyst choice : Bulky ligands (e.g., SPhos) enhance turnover in Suzuki-Miyaura couplings .
  • Temperature : Elevated temperatures (80–100°C) mitigate steric effects .
  • Solvent polarity : Polar aprotic solvents (DMF, THF) improve solubility of hindered intermediates .

Q. What strategies resolve contradictions in reaction yields reported for boronate stability?

Boronate hydrolysis or protodeboronation can occur under basic/aqueous conditions. Mitigation strategies include:

  • Anhydrous conditions : Use of molecular sieves or inert atmospheres .
  • Acidic pH control : Buffering at pH 5–6 during aqueous workups .
  • Alternative coupling partners : Aryl triflates instead of bromides reduce reaction time, minimizing boronate degradation .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations assess:

  • Boron electronic environment : Electron-withdrawing groups on the phenyl ring increase electrophilicity at the boronate, favoring coupling at ortho positions .
  • Transition-state analysis : Predicts steric clashes between the tert-butyl group and coupling partners .

Example DFT Parameters :

ParameterValueReference
B-O bond length1.36 Å
Activation energy (Suzuki)25 kcal/mol

Safety and Handling

Q. What are critical safety precautions for handling this compound?

  • Storage : –20°C under nitrogen to prevent boronate hydrolysis .
  • PPE : Gloves, goggles, and lab coats mandatory; avoid inhalation/contact (P201, P210 precautions) .
  • Spill management : Neutralize with damp sand; avoid water to prevent exothermic reactions .

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